Cas no 81500-92-7 ((5-Bromo-1,3-phenylene)bis(trimethylsilane))

(5-Bromo-1,3-phenylene)bis(trimethylsilane) structure
81500-92-7 structure
(5-Bromo-1,3-phenylene)bis(trimethylsilane)
81500-92-7
C12H21BrSi2
301.370144605637
MFCD22377555
583515
12884904

(5-Bromo-1,3-phenylene)bis(trimethylsilane) Properties

Names and Identifiers

    • (5-Bromo-1,3-phenylene)bis(trimethylsilane)
    • 3,5-Bis(trimethylsilyl)-1-bromobenzene
    • 3,5-Bis(trimethylsilyl)bromobenzene
    • 1-Bromo-3,5-bis(trimethylsilyl)benzene (ACI)
    • Silane, (5-bromo-1,3-phenylene)bis[trimethyl- (9CI)
    • (3-Bromo-5-trimethylsilylphenyl)-trimethylsilane
    • [3-Bromo-5-(trimethylsilyl)phenyl]trimethylsilane
    • 3,5 Bis(trimethylsilyl)bromobenzene
    • MFCD22377555
    • BS-49666
    • 81500-92-7
    • SCHEMBL1988693
    • C12H21BrSi2
    • DTXSID70512286
    • 3,5-Bis-trimethylsilyl-bromobenzene
    • DB-363424
    • 1-bromo-3,5-bis(trimethylsilyl)benzene
    • TZFLBWAKFGADPX-UHFFFAOYSA-N
    • E78280
    • AKOS016006641
    • 1-bromo-3,5-bis(trimethylsilyl)-Benzene
    • CS-0119838
    • 3,5-Bis-trimethlsilyl-bromobenzene
    • SY352066
    • +Expand
    • MFCD22377555
    • TZFLBWAKFGADPX-UHFFFAOYSA-N
    • 1S/C12H21BrSi2/c1-14(2,3)11-7-10(13)8-12(9-11)15(4,5)6/h7-9H,1-6H3
    • BrC1C=C([Si](C)(C)C)C=C([Si](C)(C)C)C=1

Computed Properties

  • 300.03652g/mol
  • 0
  • 0
  • 2
  • 300.03652g/mol
  • 15
  • 193
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0Ų

Experimental Properties

  • 268 ºC
  • 165 ºC
  • 1.10

(5-Bromo-1,3-phenylene)bis(trimethylsilane) Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005KQB-100mg
(5-Bromo-1,3-phenylene)bis(trimethylsilane)
81500-92-7 >95%
100mg
$172.00
A2B Chem LLC
AC59347-250mg
(5-Bromo-1,3-phenylene)bis(trimethylsilane)
81500-92-7 95%
250mg
$124.00 2024-04-19
Aaron
AR005KYN-100mg
(5-Bromo-1,3-phenylene)bis(trimethylsilane)
81500-92-7
100mg
$153.00
abcr
AB602711-5g
(5-Bromo-1,3-phenylene)bis(trimethylsilane); .
81500-92-7
5g
€178.00 2024-07-19
Ambeed
A567410-250mg
(5-Bromo-1,3-phenylene)bis(trimethylsilane)
81500-92-7 95%
250mg
$99.0 2024-07-24
Chemenu
CM137570-5g
(5-Bromo-1,3-phenylene)bis(trimethylsilane)
81500-92-7 95%
5g
$557
Cooke Chemical
BD0618348-250mg
(5-Bromo-1,3-phenylene)bis(trimethylsilane)
81500-92-7 95%
250mg
RMB 132.00 2023-09-07
TRC
B075285-250mg
(5-Bromo-1,3-phenylene)bis(trimethylsilane)
81500-92-7
250mg
$ 370.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSR273-250mg
[3-bromo-5-(trimethylsilyl)phenyl]trimethylsilane
81500-92-7 95%
250mg
¥324.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190478-1g
(5-Bromo-1,3-phenylene)bis(trimethylsilane)
81500-92-7 95%
1g
¥2744.00 2024-07-28

(5-Bromo-1,3-phenylene)bis(trimethylsilane) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  30 min, -40 °C; 30 min, -78 °C
1.2 -78 °C → rt; rt → -78 °C
1.3 Reagents: Butyllithium Solvents: Hexane ;  15 min, -78 °C; -78 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.5 Solvents: Diethyl ether ;  rt
Reference
Synthesis of low generation phenylenealkylene dendrons as nonpolar building blocks for a dendrimer construction set
Beinhoff, Matthias; et al, Synthesis, 2003, (1), 79-90

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 1 h, rt; rt → -78 °C
Reference
Linear Hydroaminoalkylation Products from Alkyl-Substituted Alkenes
Warsitz, Michael; et al, Chemistry - A European Journal, 2020, 26(66), 15121-15125

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C
1.2 Solvents: Diethyl ether ;  30 s, 0 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C
1.4 Solvents: Diethyl ether ;  30 s, 0 °C
Reference
Flash synthesis of TAC-101 and its analogues from 1,3,5-tribromobenzene using integrated flow microreactor systems
Nagaki, Aiichiro; et al, RSC Advances, 2011, 1(5), 758-760

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 Reagents: Butyllithium Solvents: Diethyl ether
Reference
A model for metal-templated catalytic asymmetric induction via π-allyl fragments
Trost, Barry M.; et al, Organometallics, 1985, 4(6), 1143-5

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  10 min, -40 °C; 30 min, -40 °C; -40 °C → -78 °C
1.2 1 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Iridium-Catalyzed Oxidative Olefination of Furans with Unactivated Alkenes
Sevov, Christo S.; et al, Journal of the American Chemical Society, 2014, 136(30), 10625-10631

(5-Bromo-1,3-phenylene)bis(trimethylsilane) Raw materials

(5-Bromo-1,3-phenylene)bis(trimethylsilane) Preparation Products

(5-Bromo-1,3-phenylene)bis(trimethylsilane) Related Literature

81500-92-7 ((5-Bromo-1,3-phenylene)bis(trimethylsilane)) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81500-92-7)(5-Bromo-1,3-phenylene)bis(trimethylsilane)
A943585
99%/99%
1g/5g
240.0/842.0